2-(1,3-Dioxolan-2-yl)piperidine
CAS No.: 860224-64-2
Cat. No.: VC2989636
Molecular Formula: C8H15NO2
Molecular Weight: 157.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 860224-64-2 |
|---|---|
| Molecular Formula | C8H15NO2 |
| Molecular Weight | 157.21 g/mol |
| IUPAC Name | 2-(1,3-dioxolan-2-yl)piperidine |
| Standard InChI | InChI=1S/C8H15NO2/c1-2-4-9-7(3-1)8-10-5-6-11-8/h7-9H,1-6H2 |
| Standard InChI Key | LXFXTYRJIBZVMU-UHFFFAOYSA-N |
| SMILES | C1CCNC(C1)C2OCCO2 |
| Canonical SMILES | C1CCNC(C1)C2OCCO2 |
Introduction
Chemical Identity and Structural Characteristics
2-(1,3-Dioxolan-2-yl)piperidine features a six-membered piperidine ring with a nitrogen atom and a five-membered 1,3-dioxolane ring attached at the 2-position. The molecular structure includes both a secondary amine functionality in the piperidine component and an acetal group within the dioxolane ring.
| Property | Value |
|---|---|
| IUPAC Name | 2-(1,3-dioxolan-2-yl)piperidine |
| CAS Number | 860224-64-2 |
| Molecular Formula | C8H15NO2 |
| Molecular Weight | 157.21 g/mol |
| SMILES | C1CCNC(C1)C2OCCO2 |
| InChI | InChI=1S/C8H15NO2/c1-2-4-9-7(3-1)8-10-5-6-11-8/h7-9H,1-6H2 |
| InChIKey | GCPLIRMDIUZUBL-UHFFFAOYSA-N |
The compound possesses multiple stereogenic centers, particularly at the 2-position of the piperidine ring where the dioxolane substituent is attached, contributing to potential stereoisomerism .
Physical Properties
The physical properties of 2-(1,3-Dioxolan-2-yl)piperidine provide critical information for its handling, storage, and application in various chemical processes.
| Property | Value |
|---|---|
| Physical State | Not specified in available data |
| Boiling Point | 234.4±25.0 °C at 760 mmHg |
| Flash Point | 355.7±31.5 °C |
| Density | 1.1±0.1 g/cm³ |
| Solubility | Soluble in water |
| Storage Conditions | -4°C (6-12 weeks), -20°C (1-2 years) |
| Transportation Conditions | 0°C |
The compound's physical data suggests it is relatively stable but may benefit from storage at reduced temperatures to maintain chemical integrity over extended periods .
Chemical Reactivity
The reactivity of 2-(1,3-Dioxolan-2-yl)piperidine is determined by its functional groups, which provide multiple sites for chemical transformations.
Reactive Sites
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The secondary amine (NH) in the piperidine ring can undergo:
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N-acylation with acid chlorides or anhydrides
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N-alkylation with alkyl halides
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N-sulfonylation with sulfonyl chlorides
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The acetal group in the 1,3-dioxolane moiety:
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Can be hydrolyzed under acidic conditions to reveal an aldehyde
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Acts as a protecting group for the aldehyde functionality
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Provides potential for further synthetic elaboration
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Common Reaction Types
Based on studies of similar compounds, 2-(1,3-Dioxolan-2-yl)piperidine may undergo several reaction types:
| Reaction Type | Conditions | Expected Products |
|---|---|---|
| Hydrolysis | Aqueous acid (HCl, H2SO4) | 2-Formylpiperidine |
| N-Acylation | Acid chlorides, base | N-Acyl derivatives |
| N-Alkylation | Alkyl halides, base | N-Alkyl derivatives |
| Reduction | LiAlH4, NaBH4 | Reduced derivatives |
| Oxidation | H2O2, peracids | N-Oxides |
The reactivity pattern suggests versatility in chemical transformations, making the compound valuable in synthetic organic chemistry .
Applications in Organic Synthesis
2-(1,3-Dioxolan-2-yl)piperidine serves as a versatile building block in synthetic organic chemistry due to its bifunctional nature.
Pharmaceutical Intermediates
The compound finds application as an intermediate in the synthesis of pharmaceutical agents, particularly those containing the piperidine scaffold. Several drug classes that might utilize this building block include:
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Analgesics and pain management drugs
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Central nervous system (CNS) active compounds
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Anticholinergic agents
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Potential antiviral compounds
The presence of the protected aldehyde functionality (dioxolane) allows for selective reactivity at the amine site before revealing the aldehyde for further transformations .
Complex Molecule Synthesis
Due to its well-defined stereochemistry and functional group compatibility, the compound may serve as a precursor in the synthesis of:
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Alkaloid natural products containing piperidine substructures
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Specialty chemicals requiring controlled introduction of nitrogen heterocycles
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Materials science applications where precise molecular architecture is required
Its role as a synthetic intermediate is supported by the existence of various derivatives, such as methyl 4-[2-(1,3-dioxolan-2-yl)piperidine-1-carbonyl]benzoate, indicating its utility in preparing more complex structures .
Related Compounds and Structural Analogs
Several structural analogs and derivatives of 2-(1,3-Dioxolan-2-yl)piperidine have been reported, highlighting the importance of this structural class in organic chemistry.
These related compounds demonstrate the versatility of the core structure and its potential for derivatization at multiple positions .
| Parameter | Classification |
|---|---|
| Signal Word | Danger |
| Hazard Statements | H303: May be harmful if swallowed |
| H313: May be harmful in contact with skin | |
| H333: May be harmful if inhaled | |
| UN Number | 1760 |
| Transport Class | 8 |
Research Directions and Future Prospects
Current research gaps and future prospects for 2-(1,3-Dioxolan-2-yl)piperidine include:
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Development of efficient, scalable synthetic routes
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Exploration of stereochemical control in its preparation and reactions
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Systematic investigation of its biological activities
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Application in combinatorial chemistry and library synthesis
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Potential use in asymmetric catalysis leveraging the stereogenic centers
Research efforts could focus on establishing structure-activity relationships for derivatives and exploring applications beyond traditional organic synthesis .
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